Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate
Description
Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate (CAS: 172527-71-8) is a malonate ester derivative featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position. Its molecular formula is C₁₃H₁₃NO₄F₃Cl (molecular weight: 339.69 g/mol) . The compound is characterized by two ethyl ester groups attached to the central malonate core, which influence its solubility and reactivity. This molecule is a key intermediate in medicinal and agrochemical synthesis, particularly in the development of trifluoromethyl-containing heterocycles .
Properties
IUPAC Name |
diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c1-3-20-11(18)10(12(19)21-4-2)9-6-5-8(7-17-9)13(14,15)16/h5-7,10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTLPLGHHHQXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=C1)C(F)(F)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate can be synthesized through a condensation reaction between diethyl malonate and 5-(trifluoromethyl)pyridine-2-carbaldehyde. The reaction typically involves the use of a base such as sodium ethoxide in an ethanol solvent. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohol derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form β-keto esters or β-diketones.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Major Products
Substitution Products: Various substituted malonates
Oxidation Products: Carboxylic acids
Reduction Products: Alcohol derivatives
Scientific Research Applications
Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
(a) Diethyl 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malonate
- Structure : Chlorine at the 3-position instead of hydrogen.
- Molecular Formula: C₁₃H₁₃ClF₃NO₄ (MW: 339.69 g/mol) .
- Key Differences : The 3-chloro substituent enhances electrophilicity at the pyridine ring, making it more reactive in nucleophilic aromatic substitution (SNAr) reactions compared to the unsubstituted analog. This property is exploited in cross-coupling reactions for drug discovery .
(b) Dimethyl 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)malonate
- Structure : Methyl esters replace ethyl esters.
- Molecular Formula: C₁₁H₉ClF₃NO₄ (MW: 311.65 g/mol) .
- Key Differences : Shorter alkyl chains reduce lipophilicity (logP ~1.2 vs. ~2.5 for ethyl esters), affecting solubility in polar solvents. Methyl esters are also less stable under basic conditions due to slower hydrolysis kinetics .
(c) Diethyl 2-(5-Chloropyridin-2-yl)malonate
- Structure : Lacks the trifluoromethyl group; chlorine at the 5-position.
- Molecular Formula: C₁₂H₁₃ClNO₄ (MW: 294.69 g/mol) .
- Key Differences : Absence of -CF₃ diminishes electron-withdrawing effects, reducing resonance stabilization of intermediates in cyclization reactions. This compound is less favored in applications requiring metabolic stability .
Functional Group Modifications
(a) Diethyl 2-(((6-Methyl-4-(trifluoromethyl)pyridin-2-yl)amino)methylene)malonate (4a)
- Structure: Amino-methylene bridge between malonate and pyridine.
- Molecular Formula : C₁₅H₁₆F₃N₂O₄ (MW: 369.29 g/mol) .
- Key Differences: The amino-methylene group introduces hydrogen-bonding capability, enhancing interactions with biological targets (e.g., enzymes in anticancer studies). This derivative showed 82% yield in synthesis, higher than non-functionalized analogs .
(b) Diethyl 2-{[5-(4-Methylphenyl)-2-furyl]methylene}malonate
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Substituents |
|---|---|---|---|---|
| Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate | C₁₃H₁₃ClF₃NO₄ | 339.69 | 2.5 | 5-CF₃, 2-pyridinyl |
| Diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]malonate | C₁₃H₁₃ClF₃NO₄ | 339.69 | 2.6 | 3-Cl, 5-CF₃, 2-pyridinyl |
| Dimethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate | C₁₁H₉ClF₃NO₄ | 311.65 | 1.2 | Methyl esters, 3-Cl, 5-CF₃ |
| Diethyl 2-(5-chloropyridin-2-yl)malonate | C₁₂H₁₃ClNO₄ | 294.69 | 1.8 | 5-Cl, 2-pyridinyl |
*Calculated using ChemAxon software.
Biological Activity
Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate is an organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . It features a pyridine ring substituted with a trifluoromethyl group, which significantly influences its chemical reactivity and biological properties. The presence of the trifluoromethyl group enhances lipophilicity, allowing better penetration through biological membranes, which is critical for its interaction with various biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group increases the compound's affinity for lipid membranes, while the pyridine moiety facilitates hydrogen bonding and π-π interactions with target proteins. These interactions can lead to inhibition or modulation of enzyme activities, particularly in metabolic pathways.
Enzyme Inhibition
This compound has been investigated for its role in enzyme inhibition. It is particularly noted for its potential as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. In studies, compounds similar to diethyl malonate derivatives demonstrated low nanomolar inhibition of LDH activity, suggesting that this compound could be a promising candidate for cancer therapeutics .
Case Studies
- Inhibition of Tumor Growth : Research has shown that derivatives of diethyl malonate can inhibit the growth of various cancer cell lines. For instance, a related compound exhibited significant antiproliferative effects on pancreatic cancer (MiaPaCa2) and sarcoma (A673) cells, indicating potential applications in oncology .
- VEGFR-2 Targeting : In studies focusing on vascular endothelial growth factor receptor 2 (VEGFR-2), compounds that share structural similarities with this compound demonstrated significant inhibitory activity against VEGFR-2, suggesting that this compound could also play a role in angiogenesis inhibition .
Comparative Table of Biological Activities
Applications in Drug Development
The unique properties of this compound make it a valuable scaffold in medicinal chemistry. Its ability to inhibit key enzymes involved in metabolic pathways positions it as a candidate for drug development aimed at treating various cancers and metabolic disorders. Further optimization and structural modifications could enhance its efficacy and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
